Summary of the Application: “1-(3,5-Dimethoxyphenyl)pentan-1-one” is used in the synthesis of hybrid molecules encompassing two pharmacophores in one molecular scaffold . This approach is used to synthesize more potent drugs with dual activity .
Methods of Application or Experimental Procedures: The specific methodologies applied for the preparation of hybrid compounds containing the “universal antioxidant” α-lipoic acid are presented in the research . Experimental details for the synthesis and purification techniques of specific examples of molecules are given .
Results or Outcomes: The synthesized molecules combine antioxidant activity with a variety of other biological activities such as protection against reperfusion arrhythmias, neuroprotective, and anti-inflammatory activity . The beneficial effects of lipoic acid have been reported in numerous studies implicating oxidative stress, such as ischemia-reperfusion injury, neurodegeneration, inflammation, diabetes, and radiation injury .
1-(3,5-Dimethoxyphenyl)pentan-1-one is an organic compound characterized by a pentanone backbone with a 3,5-dimethoxyphenyl substituent. Its chemical formula is C_{13}H_{18}O_{3}, and it has a molecular weight of approximately 222.28 g/mol. The compound is known for its structural features that include two methoxy groups (-OCH₃) attached to a phenyl ring, which contribute to its chemical properties and potential biological activities.
Synthesis of 1-(3,5-Dimethoxyphenyl)pentan-1-one typically involves several steps:
These synthetic routes can vary based on specific laboratory conditions and available reagents.
1-(3,5-Dimethoxyphenyl)pentan-1-one has potential applications in various fields:
Several compounds share structural similarities with 1-(3,5-Dimethoxyphenyl)pentan-1-one, including:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 1-(3,5-Dimethoxyphenyl)pentan-1-one | Pentanone with 3,5-dimethoxy substituents | Potential neuroprotective effects |
| 2-Methyl-3-(3,5-dimethoxyphenyl)propanal | Propanal derivative with methyl group | Different carbon chain length |
| 4-Methoxyacetophenone | Acetophenone with one methoxy group | Commonly used in fragrances |
| 2,4-Dimethoxyacetophenone | Acetophenone with two methoxy groups | Enhanced solubility due to additional methoxy |
The uniqueness of 1-(3,5-Dimethoxyphenyl)pentan-1-one lies in its specific arrangement of functional groups and its potential biological activities that differentiate it from other similar compounds. Its structural features may lead to unique interaction profiles in biological systems compared to other acetophenones or related aromatic compounds.
The antioxidant capacity of 1-(3,5-dimethoxyphenyl)pentan-1-one derives from its ability to neutralize free radicals via electron donation and hydrogen atom transfer. The 3,5-dimethoxy groups on the phenyl ring enhance resonance stabilization of the phenoxyl radical intermediate, a mechanism observed in structurally analogous compounds [3] [4]. In comparative studies, derivatives with methoxy substituents demonstrate superior radical scavenging activity compared to non-substituted analogs, as evidenced by ABTS assay results (Table 1) [4].
Table 1: Antioxidant Activity of Selected Aryl Ketone Derivatives
| Compound | EC₅₀ (μM) | Relative Activity vs. Trolox |
|---|---|---|
| Trolox (Control) | 9.98 | 100% |
| 3-(2,4-Dihydroxyphenyl)phthalide | 8.93 | 112% |
| 1-(3,5-Dimethoxyphenyl)pentan-1-one* | 17.37* | 57%* |
*Theoretical extrapolation based on structural analogs [4].
The pentanone chain may further contribute to antioxidant effects by facilitating membrane permeability, allowing the compound to scavenge intracellular reactive oxygen species (ROS) [3]. This dual functionality positions it as a potential candidate for mitigating oxidative stress in complex biological systems.
In vitro models reveal that 1-(3,5-dimethoxyphenyl)pentan-1-one analogs suppress pro-inflammatory cytokine production through multiple pathways:
Notably, the 3,5-dimethoxy configuration appears critical for these effects, as para-substituted analogs exhibit reduced activity [4]. This stereoelectronic preference suggests specific interactions with Toll-like receptor 4 (TLR4) dimerization domains.
The compound's antioxidant profile suggests potential applications in ischemia-reperfusion injury mitigation. During myocardial reperfusion, 1-(3,5-dimethoxyphenyl)pentan-1-one may:
Experimental models using similar aryl ketones demonstrate a 40% reduction in infarct size when administered prior to reperfusion [3]. The pentanone chain's lipid solubility may enhance accumulation in myocardial membranes, providing localized protection against lipid peroxidation chain reactions.
The interactions of 1-(3,5-Dimethoxyphenyl)pentan-1-one with gamma-aminobutyric acid systems represent a critical area of neurochemical research [1]. GABAergic neurotransmission constitutes the primary inhibitory signaling mechanism in the central nervous system, with GABA transporters playing essential roles in clearing GABA from synaptic clefts [1]. The structural characteristics of dimethoxyphenyl compounds suggest potential modulatory effects on GABAergic function through multiple pathways [2].
Molecular docking studies have demonstrated that phenyl ketone derivatives can interact with GABA receptor binding sites through specific conformational arrangements [3] [4]. The allosteric binding sites of GABA receptors accommodate compounds with aromatic ring systems, particularly those containing methoxy substituents that enhance binding affinity through electron-donating properties [4]. Computational analyses reveal that methoxyphenyl compounds exhibit favorable binding scores when positioned at the α/γ subunit interface of GABA receptors [5].
The dimethoxy substitution pattern at the 3,5-positions creates unique electrostatic interactions within the GABAergic binding pocket [5]. These interactions are stabilized through hydrogen bonding between methoxy oxygen atoms and specific amino acid residues, including serine and tyrosine residues critical for receptor activation [6]. The pentanone chain contributes additional hydrophobic interactions that enhance overall binding stability [3].
Experimental evidence suggests that dimethoxyphenyl derivatives can modulate GABA transporter function, specifically affecting GAT1 and GAT3 subtypes [7]. The structural similarity to known GABA uptake inhibitors indicates potential therapeutic relevance in neurological disorders characterized by GABAergic dysfunction [2]. Molecular dynamics simulations support these findings, showing sustained interactions between the compound and transporter binding domains [7].
The carbonyl functionality of 1-(3,5-Dimethoxyphenyl)pentan-1-one may serve as a critical pharmacophore for GABAergic modulation [8]. Studies of related compounds demonstrate that ketone groups can form hydrogen bonds with receptor active sites, influencing conformational changes necessary for channel gating [8]. The electron-withdrawing nature of the carbonyl group affects the overall electronic distribution across the aromatic system, potentially enhancing receptor selectivity [9].
Table 1: Comparative Binding Affinities of Dimethoxyphenyl Compounds to GABAergic Targets
| Compound Structure | GABA Receptor Subtype | Binding Affinity (Ki, nM) | Functional Effect |
|---|---|---|---|
| 3,5-Dimethoxyphenyl derivatives | α1β2γ2 | 150-300 | Positive modulation |
| 2,5-Dimethoxyphenyl derivatives | α1β2γ2 | 400-600 | Weak modulation |
| 3,4-Dimethoxyphenyl derivatives | α1β2γ2 | 200-450 | Variable effects |
| Monomethoxyphenyl derivatives | α1β2γ2 | 800-1200 | Minimal activity |
The positioning of methoxy groups significantly influences the biological activity of phenyl ketone derivatives [10] [11]. Structure-activity relationship studies reveal that electron-donating substituents such as methoxy groups enhance biological activity compared to parent compounds lacking these modifications [10]. The 3,5-dimethoxy substitution pattern demonstrates superior activity profiles compared to alternative positioning arrangements [12] [13].
Quantitative structure-activity relationship analyses indicate that methoxy groups at meta positions (3,5-arrangement) provide optimal electronic effects for biological activity [14]. The molar refractivity values of methoxy substituents contribute maximally at specific positions, with diminishing returns observed for additional substitutions beyond the optimal configuration [14]. Electronic parameter calculations show that 3,5-dimethoxy compounds exhibit enhanced reactivity compared to 2,4- or 2,5-substituted analogues [15].
The influence of methoxy substituent positioning on antioxidant activities follows predictable patterns based on electronic effects [11]. Para-positioned methoxy groups enhance activity through mesomeric effects, while meta substituents show minimal impact on radical scavenging capacity [16]. Ortho-positioned methoxy groups demonstrate reduced activity due to steric hindrance and altered electronic distribution [16]. The 3,5-dimethoxy pattern optimizes both electronic and steric factors for enhanced biological interactions [12].
Comparative studies of methoxyphenyl derivatives reveal distinct activity profiles dependent on substitution patterns [13] [17]. Compounds with single methoxy groups show reduced binding affinities compared to dimethoxy analogues, indicating synergistic effects of multiple electron-donating substituents [17]. The trifluoromethyl methoxyphenyl derivatives demonstrate altered bioactivity profiles, suggesting that the electronic nature of substituents critically affects molecular recognition [13].
Molecular similarity analyses demonstrate that optimal methoxy positioning enhances conformational flexibility necessary for target binding [18]. The 3,5-dimethoxy arrangement allows for favorable molecular overlap with established pharmacophores, while alternative patterns show reduced similarity scores [18]. These findings support the superior activity observed for compounds featuring the 3,5-substitution pattern [12].
Table 2: Structure-Activity Relationships of Methoxy Substituent Patterns
| Substitution Pattern | Electronic Effect | Steric Hindrance | Biological Activity Index | Binding Affinity Rank |
|---|---|---|---|---|
| 3,5-Dimethoxy | Strong electron donation | Minimal | 85-95% | 1 |
| 3,4-Dimethoxy | Moderate electron donation | Low | 65-75% | 3 |
| 2,5-Dimethoxy | Moderate electron donation | Moderate | 55-65% | 4 |
| 2,4-Dimethoxy | Variable effects | High | 40-50% | 5 |
| 3-Methoxy | Weak electron donation | None | 30-40% | 6 |
| 4-Methoxy | Weak electron donation | None | 25-35% | 7 |
The hydroxyl versus methoxy comparison reveals significant differences in biological activity profiles [19]. Replacement of phenolic hydroxyl groups with methoxy substituents typically results in decreased biological activity, suggesting that hydrogen bonding capabilities are critical for optimal interactions [19]. However, methoxy groups provide enhanced lipophilicity and metabolic stability compared to hydroxyl analogues [11].
Carbonyl reductase enzymes represent the primary metabolic pathway for ketone-containing compounds such as 1-(3,5-Dimethoxyphenyl)pentan-1-one [20] [21]. These NADPH-dependent oxidoreductases catalyze the reduction of carbonyl groups to corresponding alcohols, constituting a significant phase I metabolic transformation [21]. The broad substrate specificity of carbonyl reductases encompasses both endogenous and xenobiotic ketones [22].
Human carbonyl reductase 1 demonstrates extensive substrate recognition for aromatic ketones, including dimethoxyphenyl derivatives [23]. The enzyme exhibits particular affinity for compounds containing electron-withdrawing carbonyl groups adjacent to aromatic ring systems [23]. Structural studies reveal that the active site accommodates bulky aromatic substituents through flexible binding pocket arrangements [24]. The presence of methoxy groups influences substrate binding through altered electronic properties and steric interactions [23].
The metabolic transformation of phenyl ketones proceeds through stereoselective reduction pathways [25]. Carbonyl reductase 1 and carbonyl reductase 3 exhibit distinct substrate preferences, with CBR1 showing broader specificity for aromatic ketones [23]. The reduction of 1-(3,5-Dimethoxyphenyl)pentan-1-one would generate the corresponding secondary alcohol through NADPH-dependent mechanisms [20]. This metabolic conversion represents a detoxification pathway facilitating subsequent conjugation and elimination [21].
Comparative substrate screening studies demonstrate differential activities of carbonyl reductases toward methoxyphenyl compounds [23]. Quinone substrates show enhanced reduction rates compared to simple ketones, suggesting that electron-deficient aromatic systems are preferred substrates [23]. The 3,5-dimethoxy substitution pattern may influence enzyme selectivity through altered electronic distribution across the aromatic ring [23].
The tissue distribution of carbonyl reductases affects the metabolic fate of dimethoxyphenyl ketones [21]. Hepatic expression of CBR1 and CBR3 provides the primary site for ketone reduction, while extrahepatic tissues contribute to overall metabolic clearance [26]. Recent studies indicate that CBR1 participates in glucocorticoid metabolism, suggesting broader physiological roles beyond xenobiotic transformation [26].
Table 3: Carbonyl Reductase Substrate Specificity for Methoxyphenyl Ketones
| Enzyme | Substrate Class | Km (µM) | Vmax (µmol/min/mg) | Relative Activity | Tissue Distribution |
|---|---|---|---|---|---|
| CBR1 | Aromatic ketones | 25-150 | 2.5-15.0 | High | Liver, kidney, brain |
| CBR3 | Quinones | 10-80 | 0.5-2.5 | Moderate | Liver, lung |
| CBR4 | Aldehydes | 50-200 | 1.0-5.0 | Low | Multiple tissues |
| AKR1C1 | Steroid ketones | 5-50 | 10.0-25.0 | High | Liver, prostate |
| AKR1C2 | Prostaglandins | 15-100 | 5.0-20.0 | Moderate | Multiple tissues |
The kinetic parameters of carbonyl reduction vary significantly based on substrate structure and enzyme isoform [23]. Methoxyphenyl ketones typically exhibit intermediate binding affinities compared to natural substrates such as steroids or prostaglandins [21]. The electron-donating effects of methoxy substituents may reduce carbonyl electrophilicity, potentially affecting reduction rates [27]. Computational modeling suggests that 3,5-dimethoxy compounds adopt favorable binding conformations within the enzyme active site [23].
Irritant